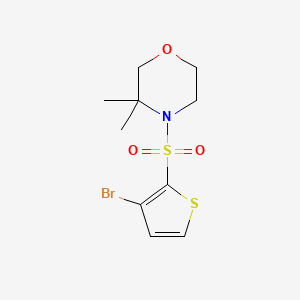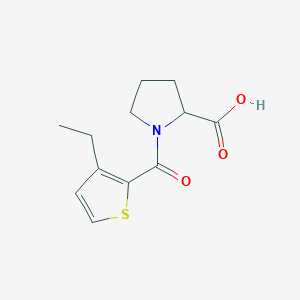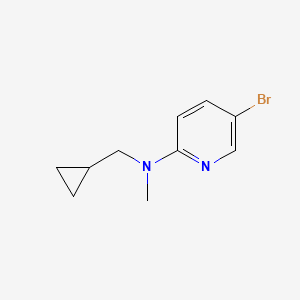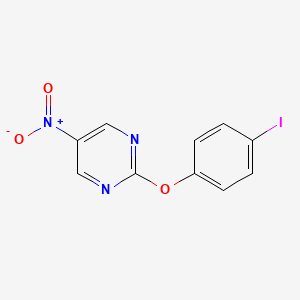
4-(5-Bromopyridin-2-yl)-3-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromopyridin-2-yl)-3-methylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine and morpholine ring in its structure. This compound has been primarily used in medicinal chemistry research, where it has shown promising results as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine is not fully understood. However, it is believed to act through various pathways, including inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-Bromopyridin-2-yl)-3-methylmorpholine has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(5-Bromopyridin-2-yl)-3-methylmorpholine in lab experiments is its unique structure, which allows for the development of novel drug candidates. However, the synthesis of this compound is complex, which can limit its use in large-scale experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its use in lab experiments.
Future Directions
There are several future directions for the use of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine in scientific research. One potential direction is the development of more efficient synthesis methods, which can increase the availability of this compound for research purposes. In addition, further studies are needed to fully understand the mechanism of action of this compound, which can help optimize its use in drug development. Finally, more research is needed to explore the potential use of this compound in other areas of scientific research, such as imaging applications.
Synthesis Methods
The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-bromopyridine-2-carbaldehyde with 3-methylmorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Scientific Research Applications
The unique structure of 4-(5-Bromopyridin-2-yl)-3-methylmorpholine has made it an attractive compound for scientific research. It has been extensively studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
4-(5-bromopyridin-2-yl)-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-8-7-14-5-4-13(8)10-3-2-9(11)6-12-10/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCOBMCOTUHJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)-3-methylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)
![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)

![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)

![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)
